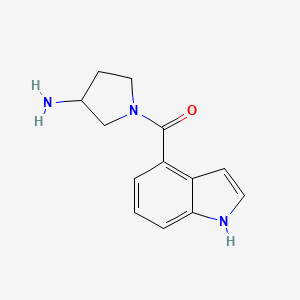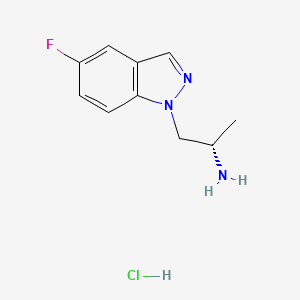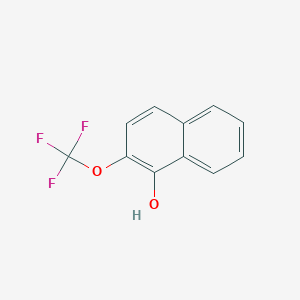![molecular formula C8H7ClN2O2S B11879120 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one CAS No. 577691-71-5](/img/structure/B11879120.png)
7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one is a heterocyclic compound that contains a pyridothiazine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of both chlorine and hydroxymethyl groups in its structure suggests it may exhibit unique chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridothiazine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyridine, with a thioamide under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction, using reagents such as formaldehyde and sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atom, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 7-Chloro-6-(carboxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one.
Reduction: 6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one.
Substitution: 7-Amino-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the chlorine and hydroxymethyl groups may enhance the compound’s ability to bind to specific biological targets, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.
Wirkmechanismus
The mechanism of action of 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The chlorine and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzymes or receptors by forming strong interactions with their active sites, leading to the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one: Lacks the chlorine atom, which may result in different reactivity and biological activity.
7-Chloro-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one: Lacks the hydroxymethyl group, which may affect its solubility and interaction with biological targets.
7-Chloro-6-(methyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one: The methyl group instead of the hydroxymethyl group may alter its chemical and biological properties.
Uniqueness
The presence of both chlorine and hydroxymethyl groups in 7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
577691-71-5 |
|---|---|
Molekularformel |
C8H7ClN2O2S |
Molekulargewicht |
230.67 g/mol |
IUPAC-Name |
7-chloro-6-(hydroxymethyl)-4H-pyrido[3,2-b][1,4]thiazin-3-one |
InChI |
InChI=1S/C8H7ClN2O2S/c9-4-1-6-8(10-5(4)2-12)11-7(13)3-14-6/h1,12H,2-3H2,(H,10,11,13) |
InChI-Schlüssel |
KNXYSRQZSMAUAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=NC(=C(C=C2S1)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzo[b,g][1,8]naphthyridine](/img/structure/B11879045.png)






![3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879077.png)





![8-Acetyl-2H-furo[2,3-H]chromen-2-one](/img/structure/B11879105.png)
